molecular formula C21H33NO11 B8115326 propargyl-PEG7 NHS acetate

propargyl-PEG7 NHS acetate

Cat. No.: B8115326
M. Wt: 475.5 g/mol
InChI Key: WXQXYZKSXVGGRU-UHFFFAOYSA-N
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Description

Context and Significance in Chemical Biology and Material Science

Propargyl-PEG7 NHS acetate (B1210297) serves as a heterobifunctional linker, a molecule with two different reactive ends that can connect various molecular entities. google.com In chemical biology, this compound is instrumental in the process of bioconjugation, which involves the covalent joining of two or more molecules, where at least one is a biomolecule. thermofisher.com

The propargyl group contains a terminal alkyne, a key functional group for "click chemistry." axispharm.commedchemexpress.com Specifically, it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and specific attachment of molecules containing azide (B81097) groups. medchemexpress.comcreative-biolabs.com This has been widely applied in the site-specific modification of proteins and other biomolecules. For instance, researchers have used genetic code expansion to introduce unnatural amino acids with alkyne side chains into proteins, which can then be precisely labeled using azide-containing reagents. nih.gov

The NHS ester end of the molecule is highly reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. thermofisher.com This reaction forms a stable amide bond under physiological or slightly alkaline pH conditions. thermofisher.com The reaction is pH-dependent, with an optimal range of 7.2 to 8.5. thermofisher.comthermofisher.com

The polyethylene (B3416737) glycol (PEG) linker, specifically a chain of seven ethylene (B1197577) glycol units, imparts several beneficial properties. PEGylation, the process of attaching PEG chains, can enhance the solubility and biocompatibility of molecules. nih.govacs.org The PEG spacer in propargyl-PEG7 NHS acetate increases its water solubility and provides flexibility, which can be crucial for overcoming steric hindrance during conjugation reactions. creative-biolabs.com

In material science, the principles of using such linkers are applied to create novel biomaterials. For example, terminal alkyne-functionalized polylactides (PLAs) are of great interest for forming new materials with unique properties via alkyne-azide click reactions. acs.orgacs.org

The compound is also relevant in the development of advanced therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.comglpbio.com In ADCs, a linker connects a potent drug to an antibody that targets a specific cell type, while in PROTACs, the linker brings a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation. medchemexpress.comnih.gov The length and composition of the linker are critical for the efficacy of these complex molecules. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C22H35NO11
Molecular Weight 489.5 g/mol
CAS Number 2093152-77-1
Appearance Please consult supplier data
Solubility Soluble in DMSO and other organic solvents

Data sourced from various chemical suppliers. labsolu.cahoelzel-biotech.com

Overview of Heterobifunctional Linker Design Principles

Heterobifunctional linkers are molecules that possess two distinct reactive groups, allowing for the sequential or selective conjugation of different molecules. google.com The design of these linkers is a critical aspect of creating effective bioconjugates, PROTACs, and other advanced molecular tools. nih.govnih.gov Several key principles guide their design:

Orthogonal Reactivity: The two reactive ends of the linker should have orthogonal reactivity, meaning that each functional group reacts specifically with its target under distinct conditions, without cross-reactivity. In this compound, the NHS ester reacts with amines, while the propargyl group reacts with azides, demonstrating this principle. creative-biolabs.comlumiprobe.com

Linker Length and Flexibility: The length of the spacer between the two reactive ends is a crucial parameter. nih.gov It influences the distance between the conjugated molecules, which can be critical for the biological activity of the final construct, such as in PROTACs where it affects the formation of a stable ternary complex. creative-biolabs.com The PEG7 chain in the title compound provides a specific length and flexibility.

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (e.g., in the presence of certain enzymes or at a particular pH). Propargyl-PEG7 NHS ester forms stable amide and triazole linkages, making it a non-cleavable linker. creative-biolabs.com Cleavable linkers are often used in drug delivery systems to release a therapeutic agent at the target site. medchemexpress.com

The rational design of heterobifunctional linkers is an evolving field. Historically, linker design often involved a "trial and error" approach. nih.govnih.gov However, with advancements in computational and structural methods, a more rational design process is emerging to optimize the properties and bioactivity of the resulting conjugates. nih.govnih.gov

Interactive Data Table: Common Functional Groups in Heterobifunctional Linkers

Functional GroupReactive TowardsResulting Bond
N-Hydroxysuccinimide (NHS) ester Primary aminesAmide
Maleimide Sulfhydryls (thiols)Thioether
Alkyne Azides (Click Chemistry)Triazole
Aldehyde Amines, HydrazidesImine, Hydrazone
Thiol Maleimides, Thiol-reactive groupsThioether, Disulfide

This table summarizes common reactive pairs in bioconjugation chemistry. thermofisher.com

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQXYZKSXVGGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for Propargyl-PEG7 NHS Acetate (B1210297)

The synthesis of propargyl-PEG7 NHS acetate is a multi-step process that demands precise control over chemical reactions to ensure the purity and reactivity of the final product. The synthetic strategy generally involves the sequential construction of the PEG chain followed by the introduction of the terminal functional groups.

Strategies for Polyethylene (B3416737) Glycol Chain Integration

The creation of a monodisperse seven-unit polyethylene glycol chain is a critical first step. Polydispersity, a common feature of conventionally polymerized PEG, can lead to inconsistencies in the final conjugate. To circumvent this, stepwise synthetic approaches are favored. nih.gov

One robust method is the solid-phase stepwise synthesis, which allows for the sequential addition of PEG monomers to a growing chain anchored to a solid support. nih.gov This technique offers the advantage of simplified purification at each step, as excess reagents and byproducts can be washed away, leaving the resin-bound PEG chain. A typical cycle involves the deprotection of a terminal hydroxyl group, followed by coupling with an activated PEG monomer. nih.gov

Another advanced strategy is the one-pot stepwise synthesis in solution phase, which utilizes base-labile protecting groups. beilstein-journals.orgd-nb.info This method streamlines the process by allowing deprotection and coupling to occur in the same reaction vessel, thereby increasing efficiency and reducing the need for intermediate purification steps. beilstein-journals.orgd-nb.info For the synthesis of a PEG7 chain, this cycle of monomer addition would be repeated until the desired length is achieved.

Synthesis StrategyDescriptionAdvantages
Solid-Phase Stepwise Synthesis Sequential addition of PEG monomers to a chain on a solid support. nih.govSimplified purification, high purity of final product. nih.gov
One-Pot Solution-Phase Synthesis Utilizes base-labile protecting groups to perform deprotection and coupling in a single pot. beilstein-journals.orgd-nb.infoIncreased efficiency, reduced intermediate purification. beilstein-journals.orgd-nb.info

Functional Group Introduction Techniques (Propargyl and NHS Ester)

With the PEG7 backbone established, the next phase is the introduction of the propargyl and NHS ester functionalities at opposite ends of the chain. This is typically achieved through a series of selective chemical modifications.

The propargyl group is often introduced via a Williamson ether synthesis, where a terminal hydroxyl group on the PEG chain is deprotonated with a strong base to form an alkoxide, which then reacts with propargyl bromide. mdpi.com Alternatively, if the synthesis starts with a PEG di-acid, one of the carboxylic acid groups can be esterified with propargyl alcohol. mdpi.com

The introduction of the NHS ester first requires the presence of a terminal carboxylic acid. This can be achieved by reacting the terminal hydroxyl group of the propargyl-PEG7-alcohol with an excess of a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a base like triethylamine. This reaction opens the anhydride ring and results in the formation of a terminal carboxylic acid. researchgate.net

The final step is the activation of this carboxylic acid to an NHS ester. This is commonly accomplished by reacting the propargyl-PEG7-acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govbroadpharm.com The NHS ester is highly reactive towards primary amines, making it an excellent functional group for bioconjugation. axispharm.com

Purification and Characterization Methodologies

Rigorous purification and characterization are paramount to ensure the quality and reactivity of the final this compound product. A combination of chromatographic and spectroscopic techniques is employed.

Purification: Following the synthesis, the crude product is typically purified using column chromatography on silica (B1680970) gel to remove unreacted starting materials, reagents, and byproducts. The choice of eluent is critical to achieve good separation. In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary to obtain a highly pure product.

Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the characteristic peaks for the propargyl group (alkyne proton and methylene (B1212753) protons), the repeating ethylene (B1197577) glycol units of the PEG chain, and the succinimidyl group of the NHS ester. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups, such as the C≡C stretch of the alkyne, the C-O-C stretch of the PEG backbone, and the C=O stretches of the ester and imide groups. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the final product, providing definitive evidence of its successful synthesis.

Analytical TechniqueInformation Obtained
NMR Spectroscopy Confirms the presence and connectivity of protons and carbons in the molecule. mdpi.comresearchgate.net
FTIR Spectroscopy Identifies the presence of key functional groups. researchgate.net
Mass Spectrometry Confirms the exact molecular weight of the compound.

Derivatization and Scaffold Functionalization

The unique bifunctional nature of this compound allows for its use as a versatile scaffold in the construction of complex biomolecular architectures.

Orthogonal Chemical Reactivity for Complex Conjugation

The key feature of this compound is the orthogonal reactivity of its two terminal functional groups. The NHS ester reacts specifically with primary amines under mild basic conditions (pH 7-9) to form stable amide bonds. axispharm.comwindows.net This reaction is widely used for labeling proteins, antibodies, and other biomolecules containing lysine (B10760008) residues or an N-terminal amine.

In contrast, the propargyl group participates in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. broadpharm.com This reaction is highly specific, efficient, and occurs under biocompatible conditions, allowing for the formation of a stable triazole linkage with azide-modified molecules. creative-biolabs.comcd-bioparticles.net

This orthogonal reactivity allows for a two-step conjugation strategy. First, the NHS ester can be used to attach the PEG linker to a protein. Then, the propargyl group can be used to "click" on another molecule, such as a fluorescent dye, a targeting ligand, or a drug molecule, that has been modified with an azide (B81097) group. This enables the construction of well-defined and complex bioconjugates.

Strategies for Polyethylene Glycol Chain Length and Architecture Variation

While this article focuses on the PEG7 variant, the synthetic principles described can be extended to create a family of propargyl-PEG-NHS ester linkers with varying PEG chain lengths. The stepwise synthesis allows for precise control over the number of ethylene glycol units, enabling the production of linkers with shorter or longer PEG spacers. The length of the PEG chain can significantly influence the properties of the final conjugate, such as its solubility, hydrodynamic radius, and in vivo circulation time.

Furthermore, the fundamental synthetic methodologies can be adapted to create more complex PEG architectures. For instance, branched or multi-arm PEG structures can be synthesized to allow for the attachment of multiple functional molecules. These more complex architectures can offer advantages in terms of drug loading capacity and multivalency for enhanced targeting.

Reaction Mechanisms and Chemoselective Coupling

Alkyne Reactivity in Bioorthogonal Click Chemistry

Orthogonal Functionalization Strategies Utilizing Both Reactive Ends

The primary utility of propargyl-PEG7 NHS acetate (B1210297) lies in its capacity for orthogonal functionalization, where each reactive end can be addressed independently without interference from the other. axispharm.com This allows for a two-step conjugation strategy:

Amine Coupling: The NHS ester is a highly efficient amine-reactive group. It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein or an amine-functionalized surface, in a pH-dependent manner (typically pH 7-9) to form a stable and covalent amide bond. smolecule.com

Alkyne-Azide Coupling: Following the initial conjugation via the NHS ester, the now-tethered propargyl group remains available for a subsequent CuAAC reaction with a molecule bearing an azide (B81097) group. broadpharm.com

This orthogonal approach enables the precise and stepwise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, or functionalized biomaterials. medchemexpress.com

A practical application of this strategy is demonstrated in the synthesis of neo-glycoproteins, as detailed in research by Hoffmann M, et al. (2020), which utilized a chemically analogous linker, propargyl-PEG1-NHS ester. broadpharm.com In this study, the linker was used to conjugate a protein to a carbohydrate, illustrating the distinct, sequential reactivity of the NHS ester and propargyl groups.

Exemplary Orthogonal Synthesis of a Neo-glycoprotein:

Step 1: Protein Modification (Amine Coupling)

The propargyl-PEG-NHS ester is reacted with a protein, such as bovine serum albumin (BSA), which has multiple surface-exposed lysine residues.

The NHS ester selectively forms stable amide bonds with the primary amino groups of the lysine side chains.

This step results in an "alkyne-tagged" protein, where the propargyl groups are displayed on the protein surface via the PEG linker.

Step 2: Glycosylation (CuAAC)

An azide-functionalized carbohydrate (e.g., azido-TF-antigen) is introduced to the alkyne-tagged protein.

In the presence of a copper(I) catalyst, the azide on the carbohydrate specifically reacts with the propargyl group on the protein linker.

This CuAAC reaction forms a stable triazole ring, covalently linking the carbohydrate to the protein.

This two-step process, summarized in the table below, highlights the linker's ability to first attach to a protein backbone and then "click" on a second molecule of interest, a strategy central to its application in chemical biology and drug development.

StepReactive Group (Linker)Target MoietyBond FormedResulting Intermediate/Product
1N-hydroxysuccinimide (NHS) esterPrimary amine (e.g., on a protein)AmideAlkyne-functionalized protein
2Propargyl (terminal alkyne)Azide (e.g., on a carbohydrate or drug)1,2,3-TriazoleDoubly-conjugated final product (e.g., neo-glycoprotein)

Advanced Bioconjugation and Macromolecular Engineering Research

Methodologies for Protein and Peptide Functionalization

Site-Specific and Lysine-Directed Conjugation Approaches

The primary application of the NHS ester moiety of propargyl-PEG7 NHS acetate (B1210297) is the acylation of primary amino groups present on proteins and peptides. The most common targets are the side chains of lysine (B10760008) residues and the N-terminal α-amino group.

Lysine-Directed Conjugation: Proteins typically present multiple surface-accessible lysine residues. In standard conjugation reactions, conducted at a pH range of 7 to 9, the propargyl-PEG7 NHS acetate will react with these amines to form stable amide bonds. nih.govcam.ac.uk This approach generally results in a heterogeneous mixture of protein conjugates, with the linker attached at various lysine sites and with a variable number of linkers per protein molecule. nih.gov The distribution of modification is influenced by factors such as the molar ratio of the reagent to the protein, reaction time, and the local chemical environment of each lysine residue. nih.gov While this method is straightforward, the resulting heterogeneity can be a drawback for applications requiring precisely defined conjugates. nih.gov

Site-Specific Conjugation: Achieving site-specific modification at a particular lysine residue is a significant challenge due to the high abundance of lysines. core.ac.uk However, site-selectivity can be achieved by targeting lysines with unique reactivity. Certain lysine residues, often located within specific protein pockets or binding sites, can exhibit enhanced nucleophilicity, making them "hyper-reactive." nih.gov By carefully controlling reaction conditions, such as using lower molar equivalents of the NHS ester reagent, it is possible to preferentially label these hyper-reactive sites over other less reactive lysines. nih.gov While this strategy can enrich for a specific conjugate, achieving truly homogeneous single-site modification often requires more advanced protein engineering techniques, such as the introduction of a uniquely reactive non-canonical amino acid. nih.govcam.ac.uk

The general reaction scheme for the amine-reactive conjugation is detailed in the table below.

StepDescriptionReagentspHOutcome
1Protein PreparationProtein with accessible lysine residues7.2 - 8.0Protein ready for conjugation
2Reagent DissolutionThis compound, Anhydrous DMSO or DMFN/AConcentrated stock solution of the linker
3Conjugation ReactionProtein solution, Linker stock solution7.2 - 8.0Covalent attachment of the propargyl-PEG linker to protein amines via amide bond formation
4Quenching & PurificationQuenching buffer (e.g., Tris or glycine), Dialysis or size-exclusion chromatography~7.5Reaction stopped and excess reagent removed

Development of Multi-Protein and Multi-Peptide Conjugates

The dual functionality of this compound is instrumental in the construction of complex multi-protein and multi-peptide conjugates. The strategy involves a two-step orthogonal reaction sequence.

First, one protein or peptide is functionalized with the this compound linker via lysine conjugation as described above. This introduces a "clickable" alkyne handle onto the first biomolecule. In parallel, a second protein or peptide is separately modified to introduce a complementary azide (B81097) functionality.

In the second step, the alkyne-modified protein is reacted with the azide-modified protein in the presence of a copper(I) catalyst. The CuAAC reaction forms a stable triazole linkage, covalently connecting the two biomolecules. This chemoenzymatic-click strategy allows for the precise assembly of defined protein-protein or peptide-protein conjugates. This method has been successfully adapted to display multiple large proteins on scaffolds, such as the heptavalent display of proteins on a β-cyclodextrin core, demonstrating its utility in creating complex, multivalent protein assemblies. rsc.org

Nucleic Acid Functionalization and Nanoparticle Construction Methodologies

The unique chemical handles of this compound also lend themselves to the modification of nucleic acids and the subsequent construction of functionalized nanoparticles.

Oligonucleotide Modification Strategies

A common strategy for modifying oligonucleotides with this compound involves a post-synthesis conjugation approach. nih.gov The process begins with the automated synthesis of an oligonucleotide that incorporates a primary amine group. This is typically achieved by using a phosphoramidite (B1245037) building block containing an amino-modifier with a spacer arm (e.g., Amino C6 or C12) at the 5' or 3' terminus, or even at an internal position. nih.gov

Once the amino-modified oligonucleotide is synthesized and purified, it is reacted with this compound. The NHS ester selectively couples with the primary amine on the oligonucleotide, forming a stable amide bond and tethering the propargyl-PEG7 linker to the nucleic acid sequence. nih.gov This method efficiently introduces an active alkyne group onto the oligonucleotide, which can then be used for subsequent "click chemistry" reactions. nih.gov

Integration into Nucleic Acid Nanoparticle Architectures

The alkyne handle installed on oligonucleotides serves as a powerful tool for their integration into larger, self-assembled nanoparticle architectures. This is a key methodology in the field of DNA nanotechnology. sciengine.comnih.gov

One established approach involves the use of copper-catalyzed click chemistry to ligate the propargyl-modified oligonucleotides to azide-functionalized nanoparticles or scaffolds. researchgate.net For example, researchers have demonstrated a facile click-based strategy to functionalize a branched, three-point-star DNA nanostructure. In this work, oligonucleotides containing 2′-O-propargyl modifications were pre-assembled into the desired architecture and then functionalized by clicking azide-containing molecules (like fluorescent tags or metal chelators) onto the structure. sciengine.com This demonstrates how the propargyl group acts as a site for post-assembly modification.

Alternatively, propargyl-modified oligonucleotides can be clicked onto azide-terminated surfaces or nanoparticle cores to create densely functionalized materials. nih.govresearchgate.net This strategy allows for the construction of DNA-nanoparticle hybrids where the DNA serves both as a structural scaffold and a recognition element for further assembly or targeting. researchgate.net The stability of the triazole linkage formed during the click reaction ensures the robust construction of these nucleic acid nanoparticle architectures.

Glycoconjugate Synthesis and Structural Elucidation Methodologies

Propargyl-PEG-NHS esters are valuable tools in the chemoenzymatic synthesis of complex glycoconjugates, such as neo-glycoproteins. These synthetic glycoproteins are critical for studying carbohydrate-protein interactions.

A notable application involves the synthesis of neo-glycoproteins presenting the Thomsen-Friedenreich antigen (TF-antigen), a tumor-associated carbohydrate antigen. sciengine.com In a study by Hoffmann et al., a propargyl-PEG-NHS ester was used to functionalize a carrier protein, bovine serum albumin (BSA). sciengine.com The NHS ester reacted with the lysine residues on the BSA, attaching multiple propargyl (alkyne) groups to the protein surface.

Separately, the TF-antigen disaccharide (Gal(β1–3)GalNAc) was synthesized with an azide-terminated linker. In the final step, the azide-modified TF-antigen was conjugated to the alkyne-functionalized BSA via a copper-catalyzed click reaction. sciengine.com This modular approach yielded a well-defined neo-glycoprotein displaying multiple copies of the TF-antigen. This synthetic glycoconjugate proved effective for studying the binding interactions with galectin-3, a protein implicated in cancer metastasis. sciengine.com This methodology highlights the utility of propargyl-PEG-NHS acetate in creating complex biomolecules for functional studies.

Strategies for Carbohydrate Antigen Attachment

The covalent attachment of carbohydrate antigens to carrier molecules is a fundamental strategy in the development of glycoconjugate vaccines, diagnostic reagents, and tools for immunological research. The use of heterobifunctional linkers, such as this compound, provides a versatile and controlled approach to this process. This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl (alkyne) group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG spacer is incorporated to enhance the aqueous solubility of the resulting conjugates.

The primary strategy for attaching carbohydrate antigens using this compound involves a two-step sequential conjugation. The first step leverages the reactivity of the NHS ester towards primary amines. For this to occur, the carbohydrate antigen must first be chemically modified to introduce a primary amine group. This can be achieved through various established methods, such as reductive amination of the reducing-end sugar. Once the carbohydrate is aminated, it can be readily reacted with the NHS ester of the this compound linker in a suitable buffer system, typically at a pH of 7-9, to form a stable amide bond.

The second step in the strategy utilizes the terminal propargyl group for conjugation to a carrier molecule, such as a protein or a nanoparticle. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The carrier molecule is separately functionalized with azide groups. The propargyl-activated carbohydrate is then reacted with the azide-modified carrier in the presence of a copper(I) catalyst, resulting in the formation of a stable triazole linkage. This orthogonal reaction strategy ensures that the linker first attaches to the carbohydrate via the NHS ester and then the entire carbohydrate-linker construct is attached to the carrier via the click reaction, providing a high degree of control over the final glycoconjugate structure.

A key advantage of this strategy is the ability to purify the intermediate product—the propargyl-functionalized carbohydrate—before the final conjugation step. This allows for better characterization and quality control, ensuring that only the desired activated antigen is used in the final construction of the glycoconjugate. The table below outlines the sequential steps and components involved in this attachment strategy.

StepReactant 1Reactive Group 1Reactant 2Reactive Group 2ProductLinkage Formed
1 Amine-modified Carbohydrate AntigenPrimary Amine (-NH₂)This compoundNHS EsterPropargyl-functionalized CarbohydrateAmide
2 Propargyl-functionalized CarbohydrateTerminal AlkyneAzide-modified Carrier MoleculeAzide (-N₃)Carbohydrate-Carrier Conjugate1,2,3-Triazole

Construction of Multivalent Glycoconjugate Systems

Multivalency, the simultaneous presentation of multiple copies of a ligand, is a critical factor in enhancing the avidity of carbohydrate-protein interactions and eliciting robust immune responses. This compound is an effective tool for the construction of multivalent glycoconjugate systems, where multiple carbohydrate antigens are displayed on a single scaffold. The principles of this construction are an extension of the attachment strategies described previously, with the key difference being the use of a scaffold molecule that can be functionalized with multiple reactive sites.

The construction of a multivalent system begins with the preparation of the propargyl-functionalized carbohydrate antigen as detailed in section 4.3.1. In parallel, a scaffold molecule is chosen and prepared. Common scaffolds include proteins with multiple lysine residues (e.g., bovine serum albumin, BSA), dendrimers, or nanoparticles. These scaffolds are then chemically modified to introduce multiple azide groups on their surface.

The core of the multivalent construction is the click reaction between the azide-functionalized scaffold and an excess of the propargyl-activated carbohydrate antigen. The high efficiency and specificity of the CuAAC reaction allow for the attachment of numerous carbohydrate-linker units to the scaffold, creating a high density of antigens on the surface of the carrier. The length and flexibility of the PEG7 spacer in the this compound linker can be advantageous in these systems, as it extends the carbohydrate antigen away from the scaffold surface, potentially improving its accessibility for interaction with receptors on immune cells.

ComponentExample MoleculeRole in Multivalent SystemKey Functional Groups
Carbohydrate Antigen Thomsen-Friedenreich (TF) AntigenThe immunogenic determinant to be displayed.Requires initial amine functionalization.
Linker This compoundConnects the antigen to the scaffold and provides spacing.NHS Ester (for antigen attachment), Terminal Alkyne (for scaffold attachment)
Scaffold Bovine Serum Albumin (BSA)The carrier molecule for multivalent presentation.Surface lysine residues are modified to introduce azide groups.
Final Construct TF-Antigen-BSA ConjugateA multivalent glycoconjugate for immunological studies.Multiple TF antigens linked to BSA via the PEG7 linker.

This strategic use of this compound enables the precise engineering of complex macromolecular structures, which is of significant interest in the fields of immunology and vaccine development.

Applications in Advanced Material Science and Polymer Research

Polymeric Scaffold Design and Fabrication Methodologies

The design of complex three-dimensional polymeric scaffolds is a cornerstone of tissue engineering and regenerative medicine. Propargyl-PEG7 NHS acetate (B1210297) serves as a critical building block in the fabrication of these structures, particularly in the creation of hyperbranched polymers and cross-linked hydrogels.

Integration into Hyperbranched Polymer Architectures

Hyperbranched polymers are characterized by their densely branched, three-dimensional structure and a high density of terminal functional groups. These features make them ideal for applications requiring multivalent interactions and high loading capacities. The synthesis of hyperbranched PEG-based polymers with multiple NHS functional groups has been reported as a strategy to create versatile platforms for biomedical applications. rsc.org

While the direct synthesis of a hyperbranched polymer from propargyl-PEG7 NHS acetate as a monomer is not the typical approach, it can be efficiently integrated into existing hyperbranched structures. A common methodology involves the synthesis of a hyperbranched polymer core with terminal amine groups. This compound can then be grafted onto this core. The NHS ester end of the molecule reacts readily with the primary amines on the hyperbranched polymer surface, forming stable amide bonds. This process results in a new hyperbranched architecture where the periphery is decorated with propargyl groups, ready for subsequent functionalization via click chemistry. This method allows for the precise introduction of alkyne functionalities onto a complex polymer scaffold. The synthesis of hyperbranched poly(alkylene glycol)s often involves the copolymerization of monomers like ethylene (B1197577) oxide and glycidol to create a structure with multiple hydroxyl groups, which can be further functionalized. uni-mainz.de

Table 1: Methodologies for Integrating this compound into Polymer Architectures

Methodology Description Resulting Functionality
Grafting-To Approach A pre-synthesized amine-terminated hyperbranched polymer is reacted with this compound. A hyperbranched polymer with a high density of terminal propargyl groups.

Cross-linking Strategies for Hydrogel Formation

Hydrogels are highly hydrated, cross-linked polymer networks that mimic the extracellular matrix, making them excellent candidates for tissue engineering and drug delivery. This compound is directly implicated in advanced cross-linking strategies for hydrogel formation, most notably through azide-alkyne cycloaddition, a form of click chemistry. broadpharm.com

A key application is demonstrated in the development of a covalently bonded, exchange-coupled nanomagnet-based hydrogel composite for microrobotic applications. broadpharm.comethz.chchemrxiv.org In this research, the propargyl group of a linker molecule is used to covalently immobilize alkyne-bearing ligands within the hydrogel framework. The cross-linking mechanism involves the copper-catalyzed reaction between the propargyl groups (alkynes) on one component and azide (B81097) groups on another, forming a stable triazole linkage. broadpharm.com This strategy improves the stability and integration of functional components within the hydrogel composite.

The general strategy involves two main steps:

Amine Reaction: A polymer backbone with available primary amine groups (e.g., chitosan or a multi-arm PEG-amine) is reacted with this compound. The NHS ester forms a stable amide bond with the amine, tethering the propargyl-PEG7 arm to the polymer.

Click Chemistry Cross-linking: The resulting alkyne-functionalized polymer is then mixed with a polymer or molecule bearing azide (-N3) groups. In the presence of a copper(I) catalyst, the alkyne and azide groups react to form a covalently cross-linked hydrogel network.

This dual-reactivity approach allows for the creation of highly tailored hydrogels with specific mechanical properties and functionalities.

Surface Modification and Functionalization Studies

The ability to control the surface chemistry of materials is critical for their performance in biological and technological applications. This compound is a versatile tool for surface modification, enabling the creation of biocompatible, functionalized interfaces.

Amine-Coated Surface Derivatization

This compound is explicitly designed as an amine-reactive reagent for the derivatization of surfaces. broadpharm.combroadpharm.com Substrates such as glass slides, silicon wafers, or nanoparticles are often first functionalized to present primary amine groups on their surface using silanization reagents like (3-aminopropyl)triethoxysilane (APTES).

The derivatization process involves the reaction of the NHS ester of this compound with the surface-bound amine groups. This reaction proceeds efficiently in aqueous buffers at a pH range of 7-9 to form a stable and covalent amide bond. uni-mainz.de The result is a surface coated with a layer of PEG chains terminating in a propargyl group. This terminal alkyne is then available for the subsequent covalent attachment of azide-containing molecules, such as peptides, proteins, or fluorescent dyes, via click chemistry. broadpharm.combroadpharm.com The PEG spacer serves to increase the hydrophilicity of the surface and extends the terminal propargyl group away from the surface, enhancing its accessibility for subsequent reactions.

Table 2: General Protocol for Amine-Coated Surface Derivatization

Step Procedure Purpose
1. Surface Amination Treat substrate with an amine-containing silane (e.g., APTES). To introduce primary amine groups onto the surface.
2. Linker Conjugation Immerse the aminated surface in a solution of this compound (pH 7-9). To covalently attach the linker via a stable amide bond.
3. Rinsing Thoroughly rinse the surface with buffer and water. To remove any non-covalently bound linker molecules.

Strategies for Biocompatible Surface Engineering

The creation of biocompatible surfaces that resist non-specific protein adsorption and cell adhesion is a major goal in the development of medical implants, biosensors, and drug delivery systems. Polyethylene (B3416737) glycol (PEG) is the gold standard for creating such "stealth" surfaces. nih.gov Covalently attaching PEG chains to a surface creates a hydrophilic, flexible layer that sterically hinders the approach and adsorption of proteins and cells. researchgate.net

This compound is used in a two-step strategy for biocompatible surface engineering. First, the NHS ester is used to graft the molecule onto a material surface, as described in section 5.2.1. The resulting PEG layer imparts significant biocompatibility. Studies on PEG-immobilized silicon surfaces have shown an effective depression of both plasma protein adsorption (including albumin, fibrinogen, and IgG) and the attachment of cells like human fibroblasts. researchgate.net While these studies demonstrate the general principle of PEGylation, the use of this compound provides the added advantage of having a reactive handle (the propargyl group) for the specific and controlled immobilization of bioactive molecules, such as cell-adhesion peptides (e.g., RGD), to promote targeted cell interactions while still preventing non-specific fouling of the surrounding area. nih.gov

Investigation of Surface Chemistry Effects on Material Interactions

The specific chemistry of a modified surface profoundly influences its interactions with biological systems. The functionalization of a surface with this compound creates a unique chemical environment that dictates protein and cell behavior.

The primary effect of the PEG component is the reduction of non-specific protein adsorption. This is attributed to the high mobility of the hydrated PEG chains and the large excluded volume they create, which presents an entropic penalty for protein adsorption. Research has shown that PEGylated surfaces can significantly reduce the adsorption of serum proteins. nih.govnih.gov For instance, a PEG-based polymer film was shown to provide a 97% reduction in non-specifically adsorbed components from a 10% serum solution. nih.gov

However, the terminal functional group also plays a crucial role. Studies comparing surfaces with different terminal functional groups (e.g., -COOH, -NH2, -OH, -CH3) show that cell adhesion is greatly affected by the surface chemistry. researchgate.net Surfaces presenting amine (-NH2) and carboxyl (-COOH) groups tend to support cell adhesion better than those with methyl (-CH3) or hydroxyl (-OH) groups. By using this compound to create an alkyne-terminated surface, researchers can then use click chemistry to introduce a wide variety of specific functionalities. This allows for a systematic investigation of how different terminal chemistries, attached via the alkyne handle, affect material interactions such as protein binding, bacterial adhesion, and specific cell attachment and proliferation. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
(3-aminopropyl)triethoxysilane
This compound
Bovine Serum Albumin
Chitosan
Ethylene oxide
Glycidol

Analytical and Characterization Techniques in Research Context

Spectroscopic Methods for Structural Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the chemical structure and integrity of propargyl-PEG7-NHS acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For propargyl-PEG7-NHS acetate, ¹H NMR spectroscopy would be used to confirm the presence of key functional groups and the polyethylene (B3416737) glycol (PEG) backbone.

Key Expected ¹H NMR Signals for Propargyl-PEG7-NHS Acetate:

Propargyl Group: A characteristic signal for the terminal alkyne proton (≡C-H) would be expected around 2.4 ppm. The methylene (B1212753) protons adjacent to the alkyne (C≡C-CH₂-) would likely appear around 4.2 ppm.

PEG Chain: The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) would generate a complex and prominent signal, typically in the range of 3.5-3.8 ppm.

NHS Ester: The protons of the N-hydroxysuccinimide ring would produce a singlet at approximately 2.8-2.9 ppm.

Acetate Linkage: The methylene protons adjacent to the ester carbonyl group (-CH₂-C(O)-) would be observed in the region of 2.6 ppm.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Propargyl-PEG7-NHS Acetate

ProtonsExpected Chemical Shift (ppm)Multiplicity
Terminal Alkyne (≡C-H)~2.4Triplet
Methylene adjacent to Alkyne (C≡C-CH₂)~4.2Doublet
PEG Backbone (-O-CH₂-CH₂-)~3.5-3.8Multiplet
NHS Ester Protons~2.8-2.9Singlet
Methylene adjacent to Ester (-CH₂-C(O)-)~2.6Triplet

Mass Spectrometry (MS) is employed to determine the molecular weight of propargyl-PEG7-NHS acetate and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected monoisotopic mass of propargyl-PEG7-NHS acetate (C₂₂H₃₅NO₁₁) is approximately 489.22 g/mol . High-resolution mass spectrometry would be used to confirm this with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further validate the structure by showing the loss of specific fragments, such as the NHS group or parts of the PEG chain.

Interactive Data Table: Expected Mass Spectrometry Data for Propargyl-PEG7-NHS Acetate

IonExpected m/z
[M+H]⁺~490.23
[M+Na]⁺~512.21
[M+K]⁺~528.18

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods are essential for determining the purity of propargyl-PEG7-NHS acetate and for purifying it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of propargyl-PEG7-NHS acetate. A reversed-phase HPLC method would typically be used, employing a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). Purity is determined by integrating the peak area of the main component relative to the total peak area. Commercial suppliers of propargyl-PEG7-NHS acetate often state a purity of ≥95%. broadpharm.com

Interactive Data Table: Typical Reversed-Phase HPLC Parameters for Propargyl-PEG7-NHS Acetate Analysis

ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradiente.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm and 254 nm
Expected Retention TimeDependent on specific conditions

Advanced Characterization of Conjugates and Modified Materials

Once propargyl-PEG7-NHS acetate is conjugated to a biomolecule (e.g., a protein or antibody) or a material, a variety of advanced analytical techniques are used to characterize the resulting product.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a key technique for analyzing conjugates. walshmedicalmedia.com It allows for the determination of the molecular weight of the conjugate, which confirms the successful attachment of the linker. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the number of attached linker molecules (the degree of labeling) can be determined. walshmedicalmedia.com For example, the conjugation of a single propargyl-PEG7-NHS acetate molecule would result in a mass increase of approximately 390 Da (the mass of the propargyl-PEG7-acetate portion after reaction).

Size Exclusion Chromatography (SEC) is used to analyze the size and aggregation state of the conjugate. nih.govagilent.com This technique separates molecules based on their hydrodynamic radius. SEC can confirm the formation of the conjugate, as the modified biomolecule will have a larger size and thus elute earlier than the unmodified one. It is also a critical tool for quantifying the amount of high-molecular-weight aggregates, which can be an undesirable side product of the conjugation process. agilent.comnih.gov

Hydrophobic Interaction Chromatography (HIC) is particularly useful for characterizing antibody-drug conjugates (ADCs) where the attached payload is hydrophobic. nih.govnih.govresearchgate.net Since the propargyl-PEG7-NHS acetate linker itself has some hydrophobicity, HIC can be used to separate species with different numbers of attached linkers. This allows for the determination of the drug-to-antibody ratio (DAR) distribution in a heterogeneous conjugation mixture. nih.gov

Interactive Data Table: Overview of Advanced Characterization Techniques for Propargyl-PEG7-NHS Acetate Conjugates

TechniqueInformation ObtainedKey Findings
MALDI-TOF MSMolecular weight of the conjugate, degree of labelingConfirms successful conjugation and determines the number of linkers attached per biomolecule. walshmedicalmedia.comnih.gov
Size Exclusion Chromatography (SEC)Size, aggregation, and purity of the conjugateSeparates the conjugate from unconjugated biomolecule and high-molecular-weight aggregates. nih.govagilent.comagilent.com
Hydrophobic Interaction Chromatography (HIC)Heterogeneity of the conjugate, drug-to-antibody ratio (DAR)Separates conjugates with different numbers of linkers, providing a distribution profile. nih.govnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Innovations in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a field where propargyl-PEG7-NHS acetate (B1210297) and similar linkers are particularly impactful. The primary innovation facilitated by this compound lies in its role in "click chemistry," a set of reactions known for their high yield, selectivity, and biocompatibility. ethz.chresearchgate.net

Detailed research in chemical proteomics has demonstrated the utility of alkyne-bearing probes for the labeling and identification of proteins and their post-translational modifications. ethz.chresearchgate.netacs.org In a typical application, a biological molecule of interest is metabolically, enzymatically, or chemically tagged with an azide (B81097) group. Propargyl-PEG7-NHS acetate can then be used to attach a reporter molecule (like a fluorescent dye or a biotin (B1667282) tag for affinity purification) to a protein or other amine-containing biomolecule. The propargyl group on this modified biomolecule can then be "clicked" to the azide-tagged molecule of interest, enabling detection and analysis. researchgate.net

Innovations in this area are focused on enhancing the efficiency and scope of these labeling strategies. For example, advancements in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the development of strain-promoted azide-alkyne cycloaddition (SPAAC) have broadened the applicability of these reactions in live cells and organisms by mitigating concerns about copper cytotoxicity. ethz.chacs.org Propargyl-PEG linkers are integral to these advanced techniques, serving as the handle for attaching various functionalities to biomolecules.

Application AreaRole of Propargyl-PEG7-NHS AcetateKey Research Finding
Chemical ProteomicsLinks reporter tags (e.g., biotin, fluorophores) to proteins for subsequent "clicking" to azide-modified targets.Enables the selective enrichment and identification of subsets of the proteome, such as newly synthesized proteins or those with specific post-translational modifications. researchgate.netacs.org
Activity-Based Protein Profiling (ABPP)Used to attach probes to enzymes or other proteins to study their activity and interactions within the complex cellular environment.Allows for the mapping of protein-small molecule interactions and the identification of enzyme inhibitors. ethz.ch
BioconjugationActs as a bridge to covalently link different biomolecules, such as antibodies to drug molecules in the formation of Antibody-Drug Conjugates (ADCs).The PEG linker enhances the solubility and stability of the resulting conjugate. creative-biolabs.comresearchgate.net

Integration into Novel Research Platforms

The versatility of propargyl-PEG7-NHS acetate extends beyond traditional biochemical applications into the realm of advanced materials and nanotechnology. A significant emerging application is its use in the development of sophisticated biomaterials and "smart" devices for biomedical purposes.

A notable example is the integration of propargyl-PEG7-NHS acetate into a nanomagnet-based hydrogel composite for microrobotic applications, as detailed in a 2025 preprint by Hertle, L., et al. chemrxiv.orgresearchgate.netbroadpharm.com In this research, the NHS ester end of the molecule is used to react with and modify nanoparticles, introducing a propargyl group onto their surface. These alkyne-functionalized nanoparticles are then covalently incorporated into an azide-containing hydrogel matrix via the click reaction. chemrxiv.orgresearchgate.net This covalent immobilization enhances the stability of the composite material. chemrxiv.orgresearchgate.net The resulting magnetic hydrogel can be fabricated into soft microrobots, demonstrating a tangible link between a specific chemical compound and the advancement of miniature robotics for potential biomedical use. chemrxiv.orgresearchgate.net

Novel Research PlatformFunction of Propargyl-PEG7-NHS AcetateReported Outcome
MicroroboticsServes as a linker to functionalize magnetic nanoparticles with alkyne groups.Enables the covalent immobilization of nanoparticles within a hydrogel framework via azide-alkyne cycloaddition, creating a stable composite material for soft microrobots. chemrxiv.orgresearchgate.netbroadpharm.com
Advanced Drug DeliveryUsed to construct targeted drug delivery systems, such as PEGylated liposomes and nanoparticles.The propargyl group allows for the attachment of targeting ligands via click chemistry, improving the precision of therapeutic delivery. researchgate.net
Surface ModificationReacts with amine-coated surfaces to introduce alkyne functionalities.Allows for the subsequent attachment of azide-bearing biomolecules or other materials to the surface in a specific and stable manner. chemrxiv.orgbroadpharm.com

Theoretical Modeling and Computational Studies of Reactivity and Conformation

While experimental work continues to uncover new applications for propargyl-PEG7-NHS acetate, theoretical and computational studies are providing deeper insights into its behavior at the molecular level. These studies are crucial for understanding the reactivity of its functional groups and the conformational dynamics of the PEG linker, which in turn informs the rational design of new bioconjugates and materials.

Molecular dynamics simulations have been employed to study the behavior of PEG chains when conjugated to proteins and other biomolecules. nih.govplos.org These simulations reveal that PEG linkers, like the PEG7 chain in the compound of interest, are highly flexible and can adopt a range of conformations, from extended to more compact, folded structures. nih.govplos.org The simulations also show that the PEG chain creates a hydrated layer around the molecule it is attached to, which contributes to increased solubility and can provide a "steric shielding" effect, protecting a conjugated protein from degradation. nih.govplos.org The length and conformation of the PEG linker can influence the biological activity and binding affinity of the conjugated molecule. plos.org

In the context of reactivity, computational studies are also exploring the fundamentals of the azide-alkyne cycloaddition reaction. nih.govresearchgate.net Recent theoretical work has investigated novel, metal-free methods for catalyzing this click reaction, such as the use of an optical cavity. nih.govresearchgate.net These studies, using methods like quantum electrodynamics coupled cluster, suggest that the reaction barrier can be significantly lowered, and even that the regioselectivity of the reaction can be controlled. nih.govresearchgate.net While not specific to propargyl-PEG7-NHS acetate, this fundamental research into its key reaction mechanism will undoubtedly influence its future applications.

Area of StudyKey Findings from Modeling and SimulationImplication for Propargyl-PEG7-NHS Acetate
PEG Linker ConformationMolecular dynamics simulations show that conjugated PEG chains are highly flexible and create a hydrated layer. nih.govplos.orgThe PEG7 linker's flexibility and hydrophilicity are key to its function in improving solubility and providing spatial separation in bioconjugates.
Steric ShieldingSimulations demonstrate that the PEG chain can shield the surface of a conjugated protein, potentially increasing its stability and circulation time in vivo. nih.govplos.orgThis property is critical for therapeutic applications, such as in the design of antibody-drug conjugates.
Click Reaction MechanismsTheoretical studies are exploring non-traditional, metal-free catalysis methods for the azide-alkyne cycloaddition, such as using optical cavities. nih.govresearchgate.netFuture applications may leverage these new catalytic methods to perform click reactions with greater control and in environments where metal catalysts are undesirable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.